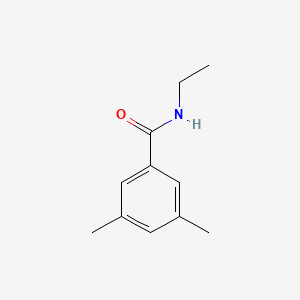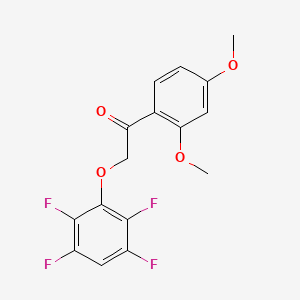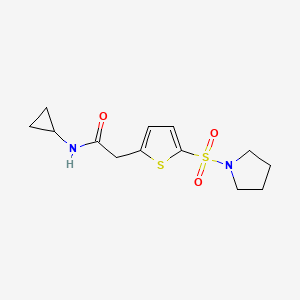
N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a naphthalene ring and a sulfamoylphenyl group, making it a subject of interest in various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the acylation of 2-naphthylamine with 2,3-dimethyl-5-sulfamoylbenzoic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature and pH control is common to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions are common, where the naphthalene ring can be substituted with various electrophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
- N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide
- N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
Uniqueness
N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a sulfamoylphenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-9-18(26(21,24)25)12-19(14(13)2)22-20(23)11-15-7-8-16-5-3-4-6-17(16)10-15/h3-10,12H,11H2,1-2H3,(H,22,23)(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOTXXLGOPUNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)NC(=O)CC2=CC3=CC=CC=C3C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7673287.png)

![4-[4-(2-Methoxyethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7673306.png)
![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7673322.png)
![[2-[(2,5-Diphenylpyrazol-3-yl)amino]-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7673326.png)
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7673334.png)
![N-[(2,3-dichlorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7673344.png)
![3,5-dimethyl-4-[(E)-2-quinolin-2-ylethenyl]-1,2-oxazole](/img/structure/B7673355.png)
![N-[(5-bromothiophen-2-yl)methyl]-N,2,5-trimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7673358.png)
![4-[(4-Amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B7673359.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole](/img/structure/B7673369.png)
![N-[2-(2-ethylanilino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7673383.png)
